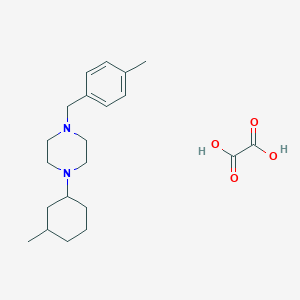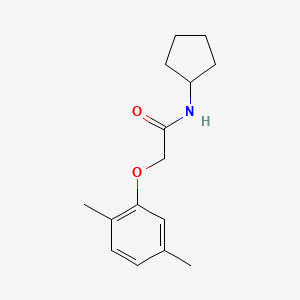
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to be related to its ability to interact with various biological targets. In cancer cells, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to induce apoptosis by activating the caspase cascade, a series of proteases that are involved in the programmed cell death process. 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses. In Alzheimer's disease, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects, depending on the target and concentration. In cancer cells, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research compound, including its high potency and selectivity towards specific biological targets. Additionally, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has a relatively simple synthesis method, making it readily available for research purposes. However, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and delivery method of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. In cancer research, further studies are needed to investigate the efficacy of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in animal models and clinical trials. Additionally, the molecular targets and signaling pathways involved in the anti-cancer effects of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone should be further elucidated. In inflammation research, the potential use of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, should be explored. In Alzheimer's disease research, the potential use of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs, such as cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists, should be investigated. Finally, the development of new 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone derivatives with improved solubility and reduced toxicity should be pursued.
Conclusion
In conclusion, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a promising research compound with potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. Further studies are needed to fully elucidate the mechanism of action and molecular targets of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, as well as to investigate its efficacy in animal models and clinical trials. The development of new 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone derivatives with improved solubility and reduced toxicity should also be pursued.
Synthesemethoden
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde and 4-methylacetophenone. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by the condensation of 2-aminobenzaldehyde with 4-methylacetophenone to form 2-(2-amino-phenyl)-3-(4-methyl-phenyl)-2,3-dihydro-4(1H)-quinazolinone. Finally, the fluorination of the phenyl ring is achieved through a substitution reaction using a fluorinating agent, resulting in the formation of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is impaired in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPYFFGUONXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)

![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)

![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)